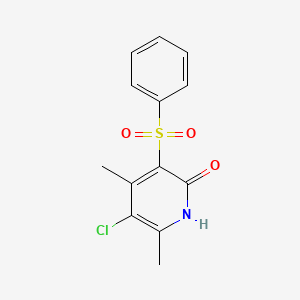
5-chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
Descripción general
Descripción
The compound 5-chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a phenylsulfonyl group, which is a strong electron-withdrawing group, and this may influence its reactivity and physical properties. The presence of chlorine and methyl groups on the pyridine ring can also affect its chemical behavior .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of sodium phenylsulfinate with chlorinated pyridines under optimized conditions. For instance, 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine is synthesized from pentachloropyridine, which suggests that a similar approach could be used for the synthesis of 5-chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, with appropriate modifications to introduce the methyl groups and control the position of the chlorine atom .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using techniques such as IR, ^1H NMR, ^13C NMR spectroscopy, elemental analysis, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by substituents on the ring. The presence of a phenylsulfonyl group can direct nucleophilic substitution to occur at specific positions on the ring due to its electron-withdrawing nature. For example, in the case of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, nucleophilic substitution generally occurs at the 4-position, which is less sterically hindered. This suggests that in 5-chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, similar regioselectivity might be observed .
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and packing can be determined through X-ray crystallography. For example, a related compound, 3,5-dicyano-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine, crystallizes in a monoclinic space group with specific cell parameters, and its structure shows a layered arrangement. Intermolecular hydrogen bonding can also be a feature in these crystals. These properties are crucial for understanding the compound's behavior in solid-state and its potential applications .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Syntheses and Crystal Structures of Pyridine Derivatives The synthesis of pyridine derivatives, including 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, has been extensively studied. These compounds exhibit weak hydrogen-bonding interactions and their crystal structures have been determined, showcasing their potential in various applications (Ma et al., 2018).
Utility of Enaminonitriles in Heterocyclic Synthesis Enaminonitriles have been used as a key intermediate for the synthesis of a variety of heterocyclic derivatives. These compounds have been characterized by elemental analyses and spectral data, indicating their potential for diverse applications in scientific research (Fadda et al., 2012).
Synthesis of Soluble Fluorinated Polyamides New diamines containing pyridine and trifluoromethylphenyl groups have been synthesized and used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit excellent solubility, thermal stability, and low dielectric constants, making them suitable for industrial, biological, and medicinal applications (Liu et al., 2013).
Molecular Docking Study and Anticonvulsant Activity A new series of phenylsulfonylurea/thiourea derivatives have been synthesized and screened for anticonvulsant activity. The structures of these compounds have been confirmed by spectroscopic techniques and elemental analysis, with molecular docking studies providing insights into their pharmacological potential (Thakur et al., 2017).
Chemical Reactions and Properties
Utilization of Potassium Carbonate in Synthesis A novel method utilizing potassium carbonate has been developed for the synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives. This method offers good yield and reduced reaction duration, highlighting its efficiency in chemical synthesis (Kalugin & Shestopalov, 2019).
Efficient Sulfonation of Pyrroles and Indoles A clean and operationally simple protocol has been developed for the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles, leading to the direct synthesis of corresponding sulfonyl chlorides and enabling easy conversion to various sulfonamide derivatives (Janosik et al., 2006).
Synthesis and Green Metric Evaluation The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in the treatment of gastric acid-related diseases, has been described. The synthesis process has been evaluated for its green metrics, emphasizing the importance of environmentally-friendly chemical production (Gilbile et al., 2017).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-5-chloro-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-8-11(14)9(2)15-13(16)12(8)19(17,18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVQPYVXBZLCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Cl)C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197772 | |
| Record name | 5-Chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | |
CAS RN |
338398-23-5 | |
| Record name | 5-Chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338398-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



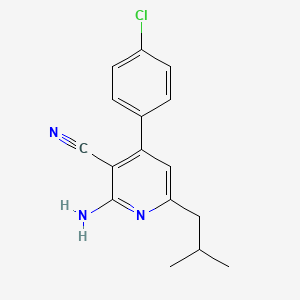

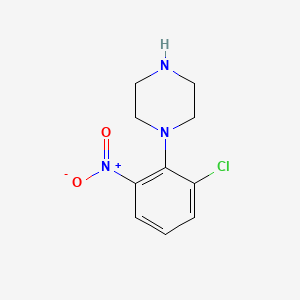
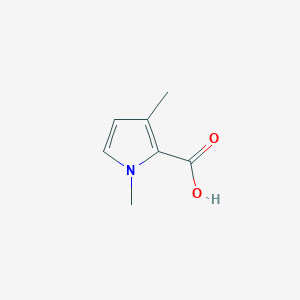
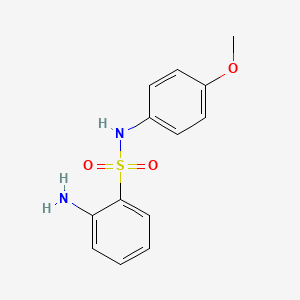
![3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3035573.png)
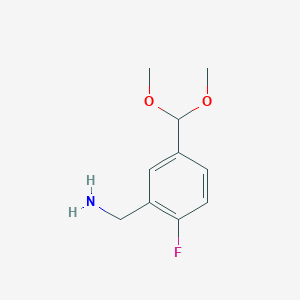
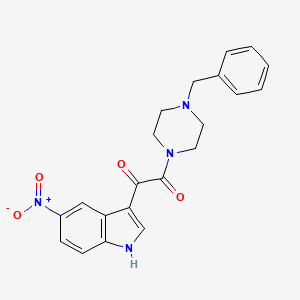

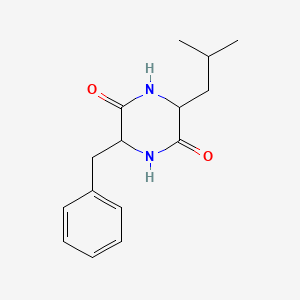
![4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester](/img/structure/B3035580.png)
![5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035584.png)
![5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035585.png)
![5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B3035586.png)